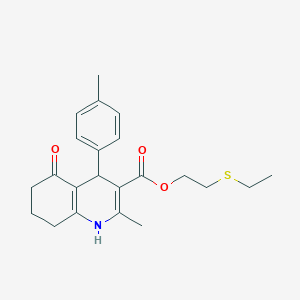![molecular formula C20H19N3O3S B5163576 N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide CAS No. 5797-20-6](/img/structure/B5163576.png)
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential applications in cancer treatment.
科学研究应用
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
作用机制
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of the protein Hsp90, which is involved in the folding and stabilization of various other proteins. By inhibiting Hsp90, N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide disrupts the function of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. Additionally, N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
实验室实验的优点和局限性
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to using N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide in lab experiments. It has been shown to have some toxicity to normal cells, and its efficacy may vary depending on the type of cancer being studied.
未来方向
There are several future directions for the study of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide. One potential direction is to investigate its potential as a combination therapy with other cancer treatments. Additionally, further studies are needed to better understand its mechanism of action and to identify biomarkers that can predict its efficacy in different types of cancer. Finally, there is a need for further studies to optimize the synthesis method of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide and to develop more potent analogs with improved efficacy and reduced toxicity.
合成方法
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-nitroaniline with p-toluenesulfonyl chloride to form 4-nitro-N-(p-toluenesulfonyl)aniline. This is then reacted with 4-aminophenylamine to form 4-{[(4-aminophenyl)amino]sulfonyl}aniline. Finally, this compound is reacted with acetic anhydride to form N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide.
属性
IUPAC Name |
N-[4-[(4-anilinophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(24)21-17-11-13-20(14-12-17)27(25,26)23-19-9-7-18(8-10-19)22-16-5-3-2-4-6-16/h2-14,22-23H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKUPALYKLLNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386697 |
Source


|
| Record name | ZINC03991817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5797-20-6 |
Source


|
| Record name | ZINC03991817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)


![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)